Cas no 1020976-99-1 (1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea)
![1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea structure](https://www.kuujia.com/scimg/cas/1020976-99-1x500.png)
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea Chemical and Physical Properties
Names and Identifiers
-
- 1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea
- 1-benzyl-3-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
- VU0633611-1
- 1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
- AKOS024495326
- 1020976-99-1
- F5075-4713
-
- Inchi: 1S/C18H18N4O2/c1-12-8-9-15-20-13(2)16(17(23)22(15)11-12)21-18(24)19-10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H2,19,21,24)
- InChI Key: TUXPDCHCLPIVTB-UHFFFAOYSA-N
- SMILES: N(CC1=CC=CC=C1)C(NC1C(=O)N2C=C(C)C=CC2=NC=1C)=O
Computed Properties
- Exact Mass: 322.14297583g/mol
- Monoisotopic Mass: 322.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 667
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.8Ų
- XLogP3: 1.1
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5075-4713-5mg |
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea |
1020976-99-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5075-4713-10mg |
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea |
1020976-99-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5075-4713-40mg |
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea |
1020976-99-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5075-4713-4mg |
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea |
1020976-99-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5075-4713-20μmol |
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea |
1020976-99-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5075-4713-1mg |
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea |
1020976-99-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5075-4713-3mg |
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea |
1020976-99-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5075-4713-30mg |
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea |
1020976-99-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5075-4713-2mg |
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea |
1020976-99-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5075-4713-15mg |
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea |
1020976-99-1 | 15mg |
$89.0 | 2023-09-10 |
1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea Related Literature
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
Additional information on 1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea
Comprehensive Overview of 1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea (CAS No. 1020976-99-1)
The compound 1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea (CAS No. 1020976-99-1) is a structurally unique urea derivative that has garnered significant attention in pharmaceutical and biochemical research. Its molecular framework combines a pyrido[1,2-a]pyrimidin-4-one core with a benzylurea moiety, making it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or enzyme modulator, given its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted therapy. 1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea aligns with this trend due to its structure-activity relationship (SAR), which allows for fine-tuning of pharmacological properties. Its pyrimidine and urea functionalities are frequently explored in the design of anticancer agents and anti-inflammatory compounds, addressing key health concerns such as oncology and chronic diseases.
The synthesis of CAS No. 1020976-99-1 typically involves multi-step organic reactions, including condensation and cyclization strategies. Chemists often employ microwave-assisted synthesis or catalytic methods to enhance yield and purity, reflecting the growing emphasis on green chemistry and sustainable practices. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing this compound, ensuring compliance with regulatory standards for pharmaceutical intermediates.
From a commercial perspective, 1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea is available through specialized chemical suppliers and contract research organizations (CROs). Its pricing and availability are influenced by factors such as batch size, purity grade, and custom synthesis requirements. Researchers frequently search for bulk suppliers or MSDS/SDS documentation to ensure safe handling and storage, underscoring the importance of transparency in the chemical supply chain.
In the context of drug repurposing and computational chemistry, CAS No. 1020976-99-1 has been investigated via molecular docking and QSAR modeling. These studies highlight its potential to bind with protein targets involved in signal transduction pathways, a hot topic in personalized medicine. Additionally, its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) are often evaluated to predict bioavailability and safety profiles.
As the scientific community continues to explore heterocyclic compounds, 1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea stands out for its versatility. Future research may focus on its combination therapies or nanocarrier delivery systems, addressing challenges like drug resistance and targeted delivery—a priority in modern biopharmaceutical innovation.
1020976-99-1 (1-benzyl-3-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea) Related Products
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)




